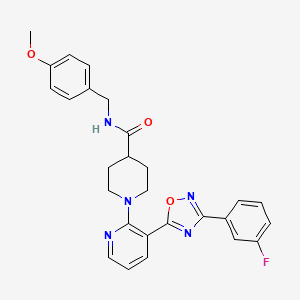

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

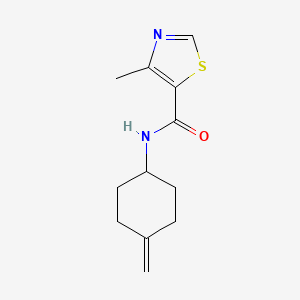

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17NO5 . It has a molecular weight of 255.27 g/mol . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Unfortunately, the specific structural diagram is not provided in the searched resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the searched resources. It is known that its molecular weight is 255.27 g/mol . Other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Electrochemical Reduction on Pyridine Rings

Research has explored the electroreduction of various substituents attached to pyridine rings, providing insights into the electrochemical behavior of compounds similar to 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate. The study found that substituents at the 2- and 4-positions of a pyridine ring could be reduced in aqueous sulfuric acid, highlighting the synthetic scope and potential mechanisms of reduction for related compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Reactive Intermediates in Organic Synthesis

Another study focused on the exceptional dienophilicity of 4-methoxy analogues of 2,3-pyridyne, showcasing their potential in [4+2] cycloaddition reactions. This work underscores the versatility of methoxy-substituted pyridines in synthesizing complex organic structures, which could be relevant for derivatives like this compound (Connon & Hegarty, 2004).

Demethylation in Organic Synthesis

A practical application of pyridine derivatives is demonstrated in the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium chloride. This process outlines the utility of pyridine compounds in facilitating significant chemical transformations on a multikilogram scale, which could be informative for handling similar methoxy-substituted pyridine carboxylates (Schmid, Beck, Cronin, & Staszak, 2004).

Asymmetric Acylation and Reduction

The use of chiral auxiliaries for asymmetric acylation and stereoselective reduction offers a glimpse into the enantioselective synthesis processes. Such methodologies could be applicable to the asymmetric synthesis of compounds containing pyridine and methoxyethoxy groups, offering pathways to produce enantiomerically pure substances (Ito, Katsuki*, & Yamaguchi, 1984).

Macrocyclic and Coordination Chemistry

The preparation of macrocyclic copper(II) chelate derivatives provides insight into the complexation and coordination behavior of methoxymethyl-substituted compounds. This research could be relevant for understanding the coordination chemistry of this compound, particularly in the context of metal ion binding and sensor development (McCrindle, Ferguson, Mcalees, & Roberts, 1981).

Orientations Futures

The future directions for the use and study of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate are not specified in the searched resources. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.

Propriétés

IUPAC Name |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-15-5-7-17-11-9-10(3-4-13-11)12(14)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSNJCYRWXUDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2836796.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide](/img/structure/B2836797.png)

![3-Fluoro-4-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2836798.png)

![N-(4-methylcyclohexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2836801.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione](/img/structure/B2836804.png)

![2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836807.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)

![4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2836813.png)